molecular formula C7H4BF3KNS B13469303 Potassium benzo[d]thiazol-6-yltrifluoroborate

Potassium benzo[d]thiazol-6-yltrifluoroborate

Cat. No.: B13469303
M. Wt: 241.09 g/mol
InChI Key: JINUROBBEOSMGV-UHFFFAOYSA-N
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Description

Potassium benzo[d]thiazol-6-yltrifluoroborate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including potassium benzo[d]thiazol-6-yltrifluoroborate, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and can be tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of electrosynthesis, which is an energy-efficient and environmentally friendly process. For example, the synthesis of 2-amino benzothiazole derivatives can be achieved via the reaction of aniline derivatives and ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as an electrolyte and brominating agent .

Chemical Reactions Analysis

Types of Reactions

Potassium benzo[d]thiazol-6-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of potassium benzo[d]thiazol-6-yltrifluoroborate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives can inhibit enzymes like DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium benzo[d]thiazol-6-yltrifluoroborate include:

Uniqueness

This compound is unique due to its trifluoroborate group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H4BF3KNS

Molecular Weight

241.09 g/mol

IUPAC Name

potassium;1,3-benzothiazol-6-yl(trifluoro)boranuide

InChI

InChI=1S/C7H4BF3NS.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-4H;/q-1;+1

InChI Key

JINUROBBEOSMGV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)N=CS2)(F)(F)F.[K+]

Origin of Product

United States

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